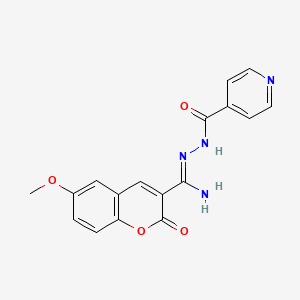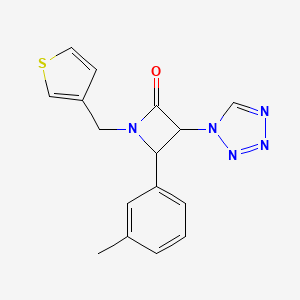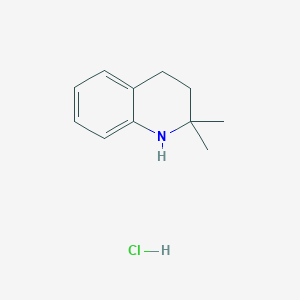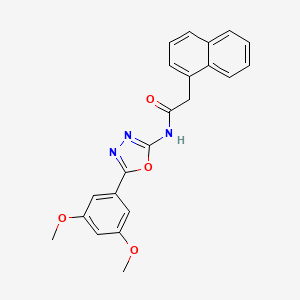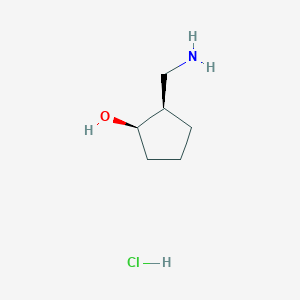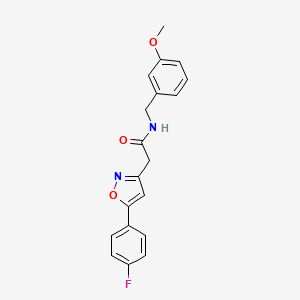
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide, also known as F13640, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has been shown to inhibit the activation of these pathways, leading to the inhibition of cell growth and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of inflammation, and neuroprotection. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of using 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target receptors, leading to a more specific and effective action. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to further investigate the therapeutic potential of this compound in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of this compound analogs with improved pharmacokinetic properties and efficacy may also be explored.
合成法
The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide involves a series of chemical reactions, including the condensation of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorophenyl isoxazoline. The subsequent reaction of the isoxazoline with 3-methoxybenzylamine and acetic anhydride leads to the formation of this compound. The synthesis method has been optimized to achieve high yield and purity of the compound.
科学的研究の応用
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-17-4-2-3-13(9-17)12-21-19(23)11-16-10-18(25-22-16)14-5-7-15(20)8-6-14/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVHSKMTDDNVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

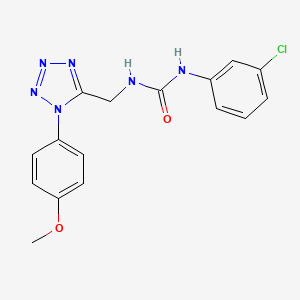
![2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2861303.png)

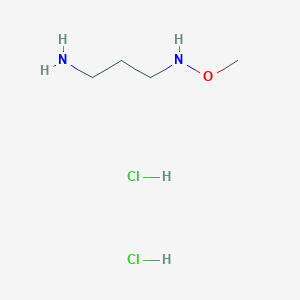
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide](/img/structure/B2861308.png)
![ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2861309.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2861311.png)
![(3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4',5':4,5]furo[3,2-d][1,3]dioxine](/img/structure/B2861313.png)
